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Compound of Interest |

Compound Name: 4-lodo-3,5-dimethylbenzamide
CAS No.: 1206679-91-5
Cat. No.: B1521850

Get Quote

\ J

CAS: 1206679-91-5 | Formula: C9H10INO | MW: 275.09 g/mol [1][2]

Executive Summary

4-lodo-3,5-dimethylbenzamide is a specialized halogenated building block utilized primarily in
the synthesis of kinase inhibitors (specifically MEK and PARP pathways) and
radiopharmaceuticals targeting malignant melanoma. Its structural motif—a benzamide core
flanked by lipophilic methyl groups and a reactive iodine handle—makes it an ideal scaffold for
Suzuki-Miyaura cross-coupling reactions and a critical impurity reference standard for
regulatory filings (ANDA) of related active pharmaceutical ingredients (APISs).

This guide provides a comprehensive analysis of its physicochemical properties, validated
synthetic routes, and analytical protocols for researchers in drug discovery and quality control.

Physicochemical Profile

The presence of the iodine atom at the para position, flanked by two methyl groups at meta
positions, creates a steric and electronic environment that enhances the stability of the carbon-
iodine bond while maintaining high reactivity for palladium-catalyzed cross-couplings.
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ble 1: hemical :

Property Value | Description Context

Crystalline powder form

Appearance White to Off-white Solid N

preferred for stability.

High crystallinity due to
Melting Point 171-174 °C (Predicted) intermolecular H-bonding

(Amide).

_ High density characteristic of

Density 1.69 + 0.06 g/cm3 o ]

iodinated aromatics.[3]

Insoluble in water; requires
Solubility DMSO, Methanol, DMF polar organic solvents for stock

solutions.

) Weakly acidic; stable in neutral

pKa ~16.0 (Amide NH) i ) N

and mild basic conditions.

, Moderate lipophilicity, suitable

LogP 2.2 (Predicted)

for cell-permeable scaffolds.

Light-sensitive (C-I bond
Storage 2-8 °C, Inert Atmosphere photolysis); store in amber

vials.

Synthetic Methodologies

Two primary routes are employed for the synthesis of 4-lodo-3,5-dimethylbenzamide. The
choice depends on the availability of starting materials and the required purity profile.

Route A: Direct lodination (Industrial Preferred)

This method utilizes electrophilic aromatic substitution. The 3,5-dimethyl groups activate the
para position, directing the iodine to the C4 site.

e Reagents: 3,5-Dimethylbenzamide, N-lodosuccinimide (NIS), Trifluoroacetic acid (TFA).

e Mechanism: Electrophilic attack of the iodonium ion (

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02729572.htm
https://www.benchchem.com/product/b1521850/docs?utm_src=pdf-body#technical-guide-4-iodo-3-5-dimethylbenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521850?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

) on the electron-rich aromatic ring.

e Yield: ~75-85%.

Route B: Sandmeyer Reaction (High Specificity)

Used when precise regiocontrol is required or when starting from the aniline derivative.

e Reagents: 4-Amino-3,5-dimethylbenzamide,

o Workflow: Formation of the diazonium salt at 0°C followed by displacement with iodide.[4]

Visualization: Synthetic Pathways

NIS, TFA

3,5-Dimethylbenzamide Electrophilic Subst.)

4-lodo-3,5-
dimethylbenzamide

KI, H20
(Sandmeyer)

4-Amino-3,5- NaNO2, H2S04 > Diazonium Salt
dimethylbenzamide (0°C)

Figure 1: Convergent synthetic pathways for 4-Iodo-3,5-dimethylbenzamide.

Click to download full resolution via product page

Applications in Drug Development[6][7]
Scaffold for Cross-Coupling (Suzuki-Miyaura)

The iodine at the C4 position is a "privileged handle" for Palladium-catalyzed coupling. The
steric bulk of the ortho-methyl groups (3,5-positions) prevents side reactions at adjacent
carbons but requires specialized ligands (e.g., S-Phos or X-Phos) to facilitate oxidative
addition.
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» Application: Synthesis of biaryl systems in MEK inhibitors (e.g., analogs of Trametinib) and
PARP inhibitors.

e Protocol Insight: Use mild bases (

) to prevent hydrolysis of the amide group during coupling.

Impurity Reference Standard (ANDA)

In the generic drug industry, this compound serves as a critical impurity marker.

o Context: It is a potential degradation product or unreacted intermediate in the synthesis of
drugs containing the 3,5-dimethylbenzamide moiety.

o Regulatory Requirement: For ANDA submissions, this compound must be quantified with a
limit of detection (LOD) typically <0.05%.

Radiopharmaceutical Precursor (Melanoma Imaging)

Benzamide derivatives possess high affinity for melanin, which is overexpressed in melanoma
cells.

e Mechanism: The benzamide structure binds to sigma receptors and melanin granules.
» Radio-labeling: The iodine atom can be substituted with lodine-123 (

) for SPECT imaging or lodine-124 (

) for PET imaging, serving as a diagnostic tool for metastatic melanoma.

Analytical Protocols
HPLC Method for Purity Assessment

To ensure compliance with regulatory standards (purity >98%), the following Reverse-Phase
HPLC method is recommended.
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Parameter Condition

C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x

Column
4.6 mm, 3.5 um
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (MeCN)
) 0-2 min: 10% B; 2-15 min: 10% - 90% B; 15-20
Gradient .
min: 90% B
Flow Rate 1.0 mL/min
) UV @ 254 nm (Aromatic ring) and 230 nm
Detection .
(Amide)
Retention Time ~11.5 min (varies by column)

Handling & Safety[7]

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Stability: Avoid prolonged exposure to light; iodine liberation can turn the solid yellow/brown.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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